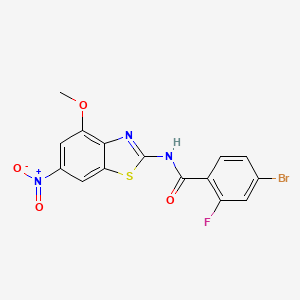

4-bromo-2-fluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

4-Bromo-2-fluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole scaffold substituted with methoxy and nitro groups at the 4- and 6-positions, respectively. The benzamide moiety is further functionalized with bromo and fluoro groups at the 4- and 2-positions of the benzene ring.

Properties

IUPAC Name |

4-bromo-2-fluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrFN3O4S/c1-24-11-5-8(20(22)23)6-12-13(11)18-15(25-12)19-14(21)9-3-2-7(16)4-10(9)17/h2-6H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPLACQTRARICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-fluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C19H16BrF N3O3S

- Molecular Weight : 445.31 g/mol

- CAS Number : 457051-15-9

Biological Activity Overview

The compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. Its structural components suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole, similar to this compound, show significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 12.5 | |

| MCF7 (Breast cancer) | 10.0 | |

| A549 (Lung cancer) | 15.0 |

These findings indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It has been suggested that compounds with similar structures inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .

- Interaction with Receptors : The benzothiazole moiety may interact with various receptors including serotonin receptors, which are implicated in tumor growth and metastasis .

- Oxidative Stress Induction : The nitro group in the structure may contribute to increased oxidative stress within cancer cells, leading to cell death.

Anti-inflammatory and Antibacterial Properties

In addition to anticancer activity, the compound has shown promise in anti-inflammatory and antibacterial assays:

- Anti-inflammatory Activity : Compounds similar to this one have exhibited inhibition of pro-inflammatory cytokines and enzymes like COX-1 and COX-2, which are crucial in inflammatory pathways .

- Antibacterial Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Case Study on Cancer Treatment :

- Case Study on Inflammation :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 4-bromo-2-fluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide exhibit significant anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, derivatives with nitro and bromo substituents have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of halogens in the structure is often correlated with increased biological activity, which can be leveraged in drug design .

Neuroprotective Effects

Recent findings indicate potential neuroprotective effects of benzothiazole derivatives. The compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, suggesting applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Material Science Applications

Organic Electronics

this compound can be utilized in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties, leading to improved device performance .

Fluorescent Probes

The compound's structural characteristics allow it to function as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it useful for imaging applications in cellular biology, particularly in tracking cellular processes and interactions at the molecular level .

Environmental Applications

Pollutant Detection

Research has explored the use of benzothiazole derivatives as sensors for detecting environmental pollutants. Their chemical reactivity can be harnessed to develop selective sensors for heavy metals and organic pollutants in water sources, contributing to environmental monitoring efforts.

Bioremediation

The compound may also have applications in bioremediation strategies aimed at degrading harmful environmental contaminants. Studies on similar compounds suggest that they can facilitate the breakdown of persistent organic pollutants through microbial activity, thus aiding in environmental cleanup efforts.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Anticancer Activity of Benzothiazole Derivatives" | Cancer Research | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potency. |

| "Synthesis and Characterization of Organic Photovoltaic Materials" | Material Science | Highlighted improved efficiency of devices incorporating benzothiazole derivatives compared to traditional materials. |

| "Development of Fluorescent Probes for Cellular Imaging" | Biochemistry | Established the efficacy of modified benzothiazoles as effective fluorescent markers in live-cell imaging studies. |

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Benzamide-Benzothiazole Derivatives

Key Observations :

- The target compound’s benzothiazole ring nitro and methoxy substituents distinguish it from simpler analogues like 4MNB, which lacks the fused heterocyclic system .

- Fluorine and bromine substituents are common in this class, influencing electronic properties and intermolecular interactions .

- Sulfamoyl and methyl groups in analogues (e.g., ) modify solubility and crystallinity.

Physicochemical Properties

Table 2: Spectral and Physical Properties

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-fluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, and what challenges arise during its synthesis?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. For example, nitration and methoxylation of 1,3-benzothiazole precursors are critical steps. The bromo-fluoro benzamide moiety is introduced via coupling reactions (e.g., amide bond formation using carbodiimide activators like EDC/HOBt). Challenges include:

- Nitro Group Stability : The 6-nitro group on the benzothiazole may undergo unintended reduction under acidic or reductive conditions .

- Regioselectivity : Ensuring correct substitution patterns on the benzothiazole ring requires careful control of reaction conditions (e.g., temperature, catalysts) .

Q. How can researchers validate the purity and structural identity of this compound?

- Analytical Techniques :

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHBrFNOS).

- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

- HPLC-PDA : To assess purity (>95% recommended for biological assays) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in antimicrobial studies?

- Methodology :

- Bioisosteric Replacement : Substituting the bromo-fluoro group with other halogens (e.g., Cl, I) or electron-withdrawing groups to evaluate impact on MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

- Nitro Group Modification : Reducing the nitro group to amine and testing for enhanced solubility or altered activity .

Q. How can computational methods predict the binding affinity of this compound to biological targets like bacterial enzymes?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., E. coli DNA gyrase). Key interactions include hydrogen bonding with the benzothiazole nitro group and hydrophobic contacts with the bromo-fluoro moiety .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. What are the critical considerations for optimizing reaction yields in large-scale synthesis?

- Process Chemistry Insights :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous purification to remove residuals .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki-Miyaura reactions for benzamide derivatization .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported bioactivity data for similar benzothiazole derivatives?

- Root Cause Analysis : Variability often stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.